![molecular formula C12H17NO3 B13196880 4-[(2-Phenoxyethyl)amino]butanoic acid](/img/structure/B13196880.png)
4-[(2-Phenoxyethyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Phenoxyethyl)amino]butanoic acid is an organic compound with the molecular formula C12H17NO3. It is known for its unique structure, which includes a phenoxyethyl group attached to an amino butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenoxyethyl)amino]butanoic acid typically involves the reaction of 2-phenoxyethanol with butanoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the phenoxyethyl group and the butanoic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Phenoxyethyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(2-Phenoxyethyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2-Phenoxyethyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyethyl group plays a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride
- 2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid
Uniqueness
This compound stands out due to its unique phenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(2-phenoxyethylamino)butanoic acid |
InChI |
InChI=1S/C12H17NO3/c14-12(15)7-4-8-13-9-10-16-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2,(H,14,15) |
InChI Key |
VYOGPCAZYBAPAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
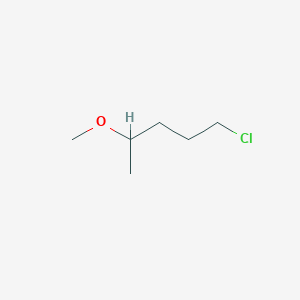
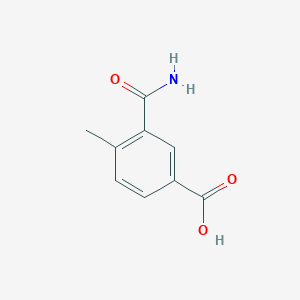
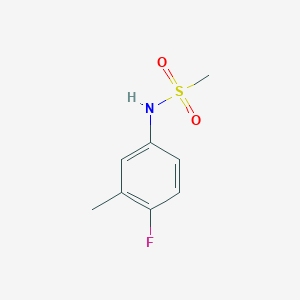
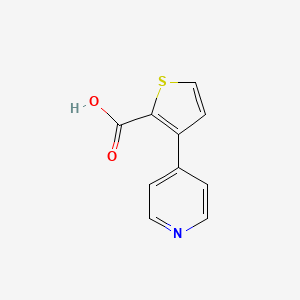
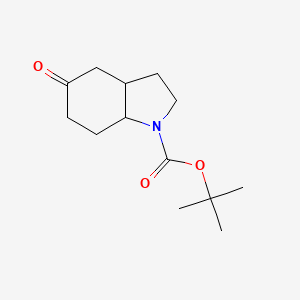
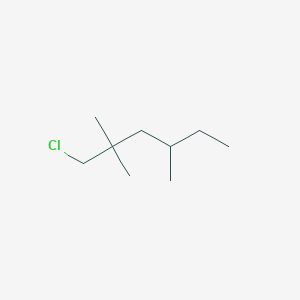

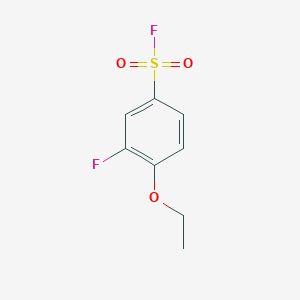

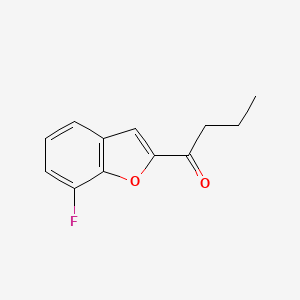
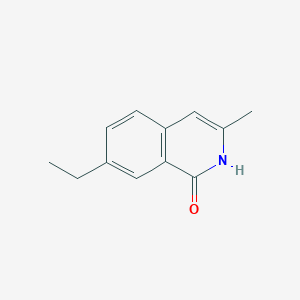
![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)
